

functionalization of nanoparticles using 3-[(2-Methoxyethyl)amino]propanamide

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Compound of Interest

Compound Name:	3-[(2-Methoxyethyl)amino]propanamide
CAS No.:	1040689-66-4
Cat. No.:	B1437809

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Application Note: Surface Engineering of Nanoparticles with **3-[(2-Methoxyethyl)amino]propanamide**

Introduction: The "Stealth" Ligand Advantage

In the landscape of nanomedicine, the "protein corona"—the spontaneous adsorption of serum proteins onto nanoparticles (NPs)—remains a critical barrier to targeted delivery. While Polyethylene Glycol (PEG) is the gold standard for stealth coatings, it suffers from oxidative degradation, polydispersity, and the emergence of anti-PEG antibodies.

This guide details the protocol for functionalizing nanoparticles with **3-[(2-Methoxyethyl)amino]propanamide** (MEAP). This small-molecule ligand offers a distinct advantage: it combines the hydration dynamics of methoxyethyl groups (similar to the FDA-approved polymer PMEA) with a compact propanamide backbone. Unlike bulky polymers, MEAP allows for ultra-high surface density packing, creating a "hydration wall" that effectively repels protein fouling while maintaining a small hydrodynamic radius.

Mechanistic Principles

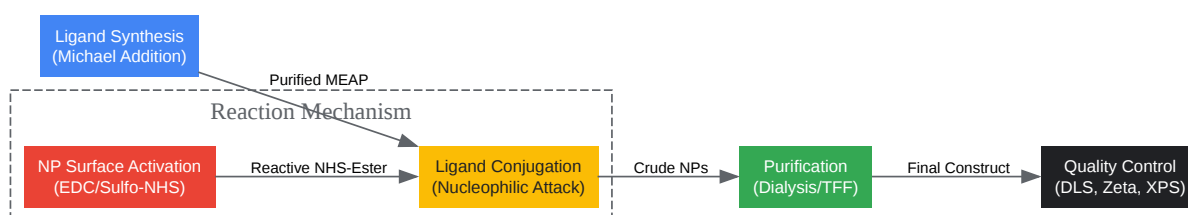
The functionalization strategy relies on the nucleophilic activity of the secondary amine within the MEAP molecule. When conjugated to carboxylated nanoparticles (e.g., PLGA, Au-MUA, or Silica-COOH), the reaction converts the surface carboxyls into tertiary amides, projecting two hydrophilic motifs—the methoxyethyl tail and the propanamide terminus—into the solvent interface.

Key Chemical Advantages:

- **Intermediate Hydrophilicity:** The methoxyethyl group balances hydrogen bond acceptors (ether oxygen) and donors (if unreacted), structuring interfacial water to prevent protein denaturation/adsorption.
- **Charge Neutralization:** Converts negative surface carboxyls to neutral amides, reducing non-specific electrostatic uptake by macrophages.
- **Steric Density:** The low molecular weight (MW ~146.19 Da) allows for higher grafting density compared to PEG-2000, minimizing surface defects where proteins can anchor.

Experimental Workflow Visualization

The following diagram illustrates the critical path from ligand preparation to surface conjugation and validation.



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Caption: Workflow for the covalent attachment of MEAP to carboxylated nanoparticles via carbodiimide chemistry.

Detailed Protocol

Phase 1: Ligand Preparation (If not commercial)

Note: MEAP is the Michael adduct of 2-methoxyethylamine and acrylamide.

- Reagents: Dissolve 2-methoxyethylamine (10 mmol) in Methanol (20 mL).
- Addition: Add Acrylamide (10 mmol) slowly at 0°C.
- Reaction: Stir at Room Temperature (RT) for 24 hours. The secondary amine is formed selectively over the tertiary amine due to steric hindrance.
- Purification: Remove solvent under vacuum. The product, **3-[(2-Methoxyethyl)amino]propanamide**, is a viscous oil or low-melting solid. Verify by NMR (Check for loss of vinyl protons).

Phase 2: Nanoparticle Functionalization

System: Carboxylated Gold Nanoparticles (AuNP-COOH) or PLGA-COOH. Buffer: MES Buffer (10 mM, pH 6.0) for activation; PBS (10 mM, pH 7.4) for conjugation.

Reagent	Concentration	Role
NP Stock	1 mg/mL	Core Substrate
EDC	100 mM (fresh)	Carboxyl Activator
Sulfo-NHS	200 mM (fresh)	Stabilizing Agent
MEAP Ligand	50 mg/mL	Functionalization Agent

Step-by-Step Procedure:

- Activation:
 - Dilute 1 mL of NP stock into 4 mL of MES Buffer (pH 6.0).
 - Add 50 µL of EDC solution and 50 µL of Sulfo-NHS solution.

- Incubate for 15 minutes at RT with gentle shaking. Do not exceed 20 mins to prevent hydrolysis.
- Buffer Exchange (Critical):
 - Centrifuge NPs (speed depends on size, e.g., 12,000 xg for 20nm AuNPs) for 15 mins.
 - Discard supernatant and resuspend pellet in PBS (pH 7.4).
 - Why? The activation works best at pH 6.0, but the amine nucleophile (MEAP) requires pH > 7.0 to be unprotonated and reactive.
- Conjugation:
 - Immediately add 200 μ L of the MEAP Ligand solution to the resuspended NPs.
 - The molar excess of ligand should be at least 500:1 (Ligand:NP surface groups) to drive the reaction.
 - Incubate for 4–12 hours at RT under mixing.
- Quenching & Purification:
 - Add Hydroxylamine (10 mM final) to quench unreacted NHS esters (optional).
 - Purify via Tangential Flow Filtration (TFF) or dialysis (MWCO 3.5 kDa) against water for 24 hours to remove excess ligand and byproducts.

Characterization & Quality Control

To validate the "Self-Validating System," you must observe specific physicochemical shifts.

Metric	Method	Expected Result (Success Criteria)	Failure Mode Analysis
Surface Charge	Zeta Potential	Shift from -35 mV (COOH) to -5 to 0 mV (Neutral Amide).	If charge remains <-20 mV, conjugation efficiency is low. Check EDC freshness.
Hydrodynamic Size	DLS	Increase of 1–3 nm.	Large increase (>20 nm) indicates aggregation (instability).
Chemical Identity	FTIR	Appearance of Amide I/II bands (1650/1550 cm^{-1}) and Ether stretch (1100 cm^{-1}).	Absence of Ether peak suggests ligand did not bind.
Colloidal Stability	Salt Challenge	Stable in 1M NaCl for >1 hour.	Immediate precipitation indicates insufficient coverage.

Scientific Rationale & Troubleshooting

Why **3-[(2-Methoxyethyl)amino]propanamide**? This molecule mimics the side chain of Poly(2-methoxyethyl acrylate) (PMEA), a polymer renowned for its "intermediate water" concept. Research suggests that water bound to methoxyethyl groups is neither "free" nor "frozen," creating a physical barrier that proteins cannot displace. By using the monomeric form, we avoid the "mushroom-to-brush" transition issues of PEG polymers and achieve a dense, self-assembled monolayer (SAM)-like coating on the NP surface.

Troubleshooting the Secondary Amine: Secondary amines are more sterically hindered than primary amines. If conjugation yields are low:

- Increase pH: Raise conjugation pH to 8.0 (ensure NHS ester stability by working fast).
- Catalyst: Use HOAt instead of NHS for faster kinetics with secondary amines.

References

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Phone: (601) 213-4426
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